molecular formula C7H7BrFN3O2 B1431497 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene CAS No. 1427503-28-3

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Cat. No. B1431497
M. Wt: 264.05 g/mol
InChI Key: BVILWNTYYODLHR-UHFFFAOYSA-N
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Description

The compound “2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene” is likely to be an aromatic compound due to the presence of a toluene group. It has multiple substituents including two amino groups (-NH2), a bromo group (-Br), a fluoro group (-F), and a nitro group (-NO2). These substituents can significantly affect the compound’s properties and reactivity .


Molecular Structure Analysis

The compound’s structure would be based on a toluene (methylbenzene) core, with the various substituents attached to the benzene ring. The exact structure would depend on the positions of these substituents on the ring .


Chemical Reactions Analysis

Aromatic compounds such as this one can undergo a variety of reactions, including further substitution reactions, oxidation, and reduction. The amino groups might also allow for reactions like diazotization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like -NO2 and -NH2 could increase its solubility in polar solvents .

Safety And Hazards

Many aromatic compounds, especially those with nitro groups, are potentially hazardous. They may be toxic, and some are explosive. Proper safety precautions should be taken when handling them .

properties

IUPAC Name

3-bromo-4-fluoro-6-methyl-5-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN3O2/c1-2-5(10)6(11)3(8)4(9)7(2)12(13)14/h10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVILWNTYYODLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])F)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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